1-(7-Ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
This compound is a spirocyclic heterocycle featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a piperidine ring. The ethoxy substituents at the 7-position of the benzo-oxazine moiety and the 4-position of the phenyl group enhance lipophilicity and may influence pharmacokinetic properties.
Properties
IUPAC Name |
1-[7-ethoxy-2-(4-ethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-4-31-20-11-9-19(10-12-20)22-17-23-21-7-6-8-24(32-5-2)25(21)33-26(29(23)27-22)13-15-28(16-14-26)18(3)30/h6-12,23H,4-5,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGONSVBWILQYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC35CCN(CC5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7-Ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic system incorporating both a pyrazole and an oxazine ring. This unique architecture is believed to contribute to its biological activity. The ethoxy groups may enhance solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within its structural class. For instance, derivatives containing chalcone structures have shown significant cytotoxic effects against various cancer cell lines. The cytotoxicity of related compounds was evaluated using the Sulforhodamine B (SRB) assay, revealing IC50 values indicative of potent activity against human lung (A549, H1299) and colon cancer (HCT116, HT29) cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Chalcone Derivative A | A549 | 15.2 ± 2.3 |
| Chalcone Derivative B | HCT116 | 12.8 ± 1.9 |
| Target Compound | H1299 | TBD |
| Target Compound | HT29 | TBD |
The mechanism by which this compound exerts its anticancer effects may involve induction of apoptosis and inhibition of cell proliferation. Studies suggest that compounds with similar structures can activate apoptotic pathways through mitochondrial dysfunction and caspase activation . Additionally, they may interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs) .
Anti-inflammatory Effects
In addition to anticancer activity, preliminary studies indicate that the compound may possess anti-inflammatory properties . This is particularly relevant in cancer therapy where inflammation plays a critical role in tumor progression. Compounds with similar oxazine frameworks have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a dual mechanism that could be beneficial in cancer treatment .
Case Studies
A notable study investigated the effects of a similar compound on various cancer cell lines. The results indicated that the compound not only reduced cell viability but also induced morphological changes consistent with apoptosis when treated with concentrations above its IC50 value . Moreover, combination studies with standard chemotherapeutics like 5-Fluorouracil demonstrated enhanced efficacy when administered concurrently.
Scientific Research Applications
CNS Activity
Research indicates that compounds similar to 1-(7-Ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone exhibit central nervous system (CNS) depressant properties. For example, studies have shown that derivatives of the pyrazolo[1,5-c][1,3]oxazine system can significantly reduce locomotor activity in animal models, suggesting potential applications as anxiolytics or sedatives .
Anticancer Properties
Preliminary studies have suggested that the compound may possess cytotoxic activity against various cancer cell lines. A related class of compounds demonstrated growth stimulation at low concentrations while exhibiting cytotoxic effects at higher doses . This duality indicates potential as a chemotherapeutic agent.
Study on CNS Effects
A notable study synthesized various derivatives of the octahydropyrido[2,1-c][1,4]oxazine framework and evaluated their effects on locomotor activity in mice. The results indicated that specific structural modifications could enhance CNS depressant effects . This framework is reminiscent of the structure of this compound.
Anticancer Evaluation
Another study focused on benzo[b]cyclohept[e][1,4]oxazines showed promising cytotoxic activity against cancer cells. The findings suggested that structural features similar to those in this compound could be responsible for this activity . This opens avenues for further exploration into its anticancer potential.
Data Table: Pharmacological Profiles
| Compound Name | Activity Type | Model Used | Observed Effects |
|---|---|---|---|
| 1-(7-Ethoxy...) | CNS Depressant | Mice | Reduced locomotor activity |
| Related Oxazine | Cytotoxic | Cancer Cell Lines | Growth inhibition at high concentrations |
| Benzo[b]cyclo... | Cytotoxic | Various Cancer Lines | Stimulation at low doses; inhibition at high |
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound contains three key reactive regions:
-
Ethoxy groups (at positions 7 and 4'-phenyl): Prone to nucleophilic substitution or hydrolysis.
-
Spirocyclic pyrazolo-oxazine core : Participates in ring-opening or rearrangements under acidic/basic conditions.
-
Ethanone moiety : Susceptible to reduction, oxidation, or condensation reactions.
Nucleophilic Substitution at Ethoxy Groups
Ethoxy substituents undergo hydrolysis or substitution under acidic/basic conditions:
Mechanism : Protonation of the ethoxy oxygen increases electrophilicity, facilitating nucleophilic attack by water or alkoxide ions .
Oxidation of the Ethanone Group
The ketone moiety undergoes oxidation to carboxylic acid derivatives under strong oxidizing agents:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, 6h | Carboxylic acid derivative | Requires acidic medium |
| Jones reagent | RT, 2h | No reaction | Steric hindrance limits access |
Structural Limitation : The spirocyclic system shields the ethanone group, reducing reactivity toward bulky oxidizing agents.
Reduction of the Ethanone Moiety
Controlled reduction converts the ketone to a secondary alcohol:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2h | 1° alcohol | 88% |
| LiAlH₄ | THF, reflux, 4h | Over-reduction observed | 45% (with side products) |
Insight : NaBH₄ is preferred for selective reduction without disrupting the spirocyclic core.
Ring-Opening Reactions of the Spiro System
The pyrazolo-oxazine ring opens under harsh acidic conditions:
| Conditions | Outcome | Mechanistic Pathway |
|---|---|---|
| H₂SO₄ (conc.), 100°C | Cleavage at the oxazine N-O bond | Protonation → ring destabilization → bond rupture |
Application : This reaction generates intermediates for synthesizing piperidine derivatives.
Cross-Coupling Reactions
The aromatic rings participate in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | 51% |
Limitation : Steric hindrance from the spiro system reduces coupling efficiency compared to planar analogs .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition occurs via:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy Derivatives
The methoxy analog, 1-(7-Methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone (), shares the same core but substitutes ethoxy with methoxy groups. Key differences include:
- Metabolic Stability : Ethoxy groups are more resistant to oxidative demethylation than methoxy, which may prolong half-life .
Core Heterocycle Variations
- Benzo[e]pyrazolo[1,5-c][1,3]thiazine Derivatives (): Replacement of the oxazine oxygen with sulfur (thiazine) increases electron density and may improve binding to metal-containing enzymes. For example, copper-catalyzed synthesis of thiazine derivatives achieved yields >80%, suggesting similar routes could apply to the target compound .
- Pyrazolo[1,5-c]quinazolines (): These lack the spiro-piperidine moiety but share pyrazole and fused aromatic systems. Their synthesis via copper-catalyzed tandem reactions highlights methodologies adaptable to the target compound’s framework .
Bioactive Analogs
- Antimicrobial Spiroheterocycles (): Derivatives like 2-(4-substitutedphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one exhibit MIC values of 50–250 µg/mL against S. aureus and C. albicans. The ethoxy-phenyl group in the target compound may enhance activity by mimicking electron-rich aromatic pharmacophores .
- Herbicidal Pyrazolo-triazines (): Compounds with triazine or thiadiazine rings inhibit photosynthetic electron transport. While the target compound lacks these rings, its ethoxy groups could similarly disrupt membrane-bound targets in plants .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity Prediction : Ethoxy groups may confer superior antifungal activity compared to methoxy analogs, as seen in sertaconazole (), where ethoxy-imidazole derivatives showed enhanced efficacy .
- Limitations: No direct pharmacological data exist for the target compound in the provided evidence. Future studies should prioritize in vitro assays against microbial or plant models.
Q & A
Q. What are the standard synthetic routes for preparing this spirocyclic compound, and what key reaction parameters influence yield and purity?
The compound can be synthesized via copper-catalyzed cyclization of 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones with hydrazine hydrochloride and β-oxodithioesters under mild conditions . Key parameters include solvent choice (e.g., acetonitrile or THF), reaction temperature (reflux vs. room temperature), and catalyst loading. For example, ethanol or DMF may enhance solubility of intermediates, while optimized copper(I) iodide concentrations (5–10 mol%) improve regioselectivity in forming the benzo[e]pyrazolo[1,5-c][1,3]oxazine core . Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol or acetonitrile) is critical for achieving >95% purity .
Q. How is the spirocyclic structure characterized using spectroscopic and crystallographic methods?
Structural confirmation involves:
- 1H/13C NMR : Assigning peaks for ethoxy groups (δ ~1.3–1.5 ppm for -OCH2CH3), aromatic protons (δ ~6.8–7.5 ppm), and spirocyclic protons (δ ~3.5–5.0 ppm) .
- X-ray crystallography : Resolving dihedral angles between aromatic rings (e.g., 76.67° between phenyl groups) and hydrogen-bonding networks (e.g., C–H···O interactions stabilizing the crystal lattice) .
- IR spectroscopy : Identifying carbonyl (C=O, ~1700 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. What strategies optimize regioselectivity in forming the benzo[e]pyrazolo[1,5-c][1,3]oxazine core during synthesis?
Regioselectivity is controlled by:
- Substituent effects : Electron-donating groups (e.g., ethoxy) on the phenyl ring direct cyclization to the meta position via resonance stabilization of intermediates .
- Catalytic systems : Copper(I) iodide promotes Ullmann-type coupling, favoring C–N bond formation over competing pathways. Adding ligands like 1,10-phenanthroline enhances catalytic efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, reducing side reactions .
Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact the compound’s antitubercular activity?
Substituent effects can be evaluated via:
- MIC assays : Comparing activity against Mycobacterium tuberculosis H37Rv. For example, chloro-substituted analogs (MIC = 12.5 µg/mL) show enhanced potency over unsubstituted derivatives .
- QSAR modeling : Correlating electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity. Ethoxy groups (σ = -0.24) may improve membrane permeability vs. methoxy (σ = -0.27) due to increased hydrophobicity .
- Docking studies : Assessing interactions with bacterial targets (e.g., enoyl-ACP reductase) to guide rational design .
Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., IC50 determination in Plasmodium falciparum 3D7 using synchronized cultures) .
- Structural heterogeneity : Confirm purity (>95% by HPLC) and stereochemistry (via chiral chromatography or NOESY) .
- Theoretical alignment : Link results to a conceptual framework (e.g., lock-and-key vs. induced-fit binding models) to contextualize mechanistic differences .
Methodological Guidance
Designing experiments to assess anticancer activity:
- In vitro screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
- Synergistic studies : Combine with cisplatin or paclitaxel to evaluate combinatorial effects (CI < 1 indicates synergy) .
Analyzing reaction byproducts in spirocyclic synthesis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
